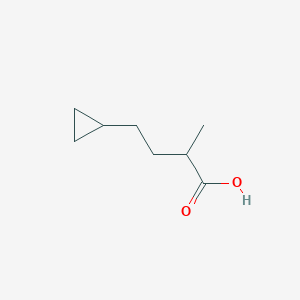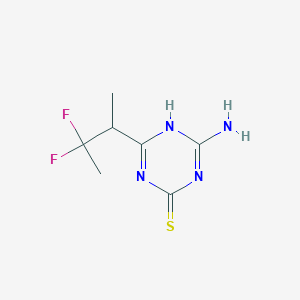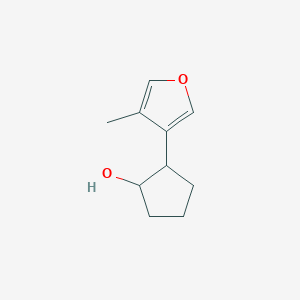
2-Oxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a ketone and a carboxylic acid functional group makes it a versatile molecule for chemical transformations and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with β-keto esters, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, leading to the formation of quinoline derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives, which may further undergo various functionalization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
2-Oxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The quinoline core can intercalate with DNA, potentially leading to anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar core structure but lacking the ketone and carboxylic acid groups.
Isoquinoline: An isomeric form with the nitrogen atom positioned differently in the ring structure.
Pyrrolopyrazine: A related heterocyclic compound with a different ring fusion pattern.
Uniqueness: 2-Oxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-oxo-1-propan-2-yl-3,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-6,8,10H,7H2,1-2H3,(H,16,17) |
Clé InChI |
YVMRTXAJSWGYTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2CC(C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


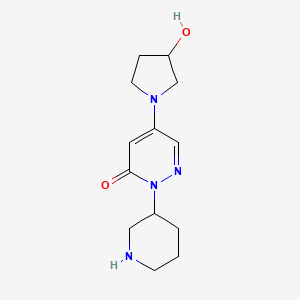
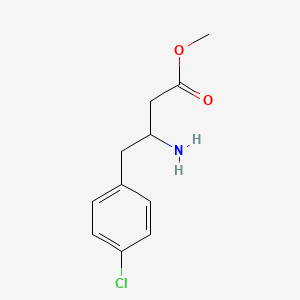

![2-tert-Butyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237159.png)

![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
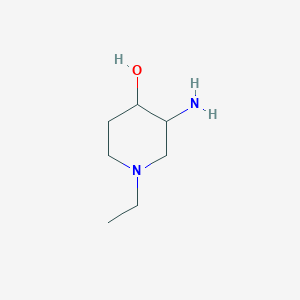
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13237177.png)
amino}acetamide](/img/structure/B13237182.png)
![2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13237186.png)
